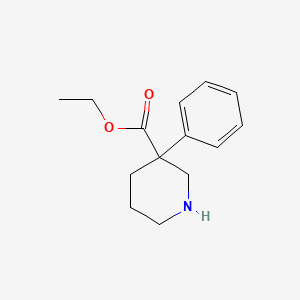![molecular formula C7H11BrClN3 B13457975 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a pyrazine ring, making it a unique scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives.
Sonogashira Cross-Coupling: Introduction of different groups into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole.
Cyclization Catalyzed by Gold: Cyclization of pyrazoles by alkyne groups catalyzed by gold.
Final Cyclization by NaH: The final cyclization step involves the use of sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups.
Cyclization Reactions: Formation of additional rings through cyclization processes.
Oxidation and Reduction Reactions: Modifications of the pyrazole and pyrazine rings through oxidation or reduction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts like gold (AuCl3) and bases like sodium hydride (NaH) are used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer treatment.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Another nitrogen-containing heterocyclic compound with similar biological activities.
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings.
Properties
Molecular Formula |
C7H11BrClN3 |
|---|---|
Molecular Weight |
252.54 g/mol |
IUPAC Name |
3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H10BrN3.ClH/c1-5-7(8)6-4-9-2-3-11(6)10-5;/h9H,2-4H2,1H3;1H |
InChI Key |
AJBKGBMPOQOHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCNCC2=C1Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


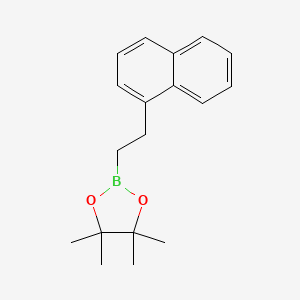
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
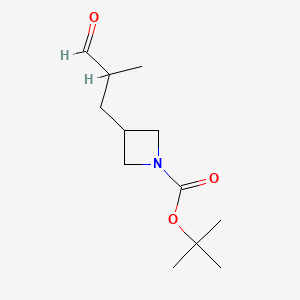
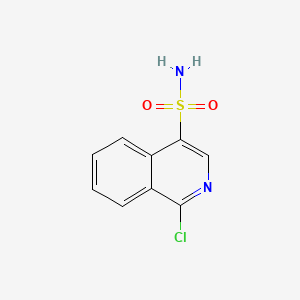
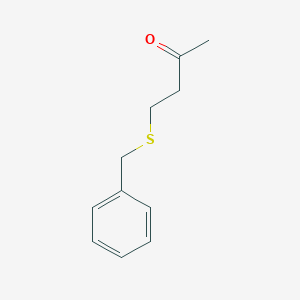
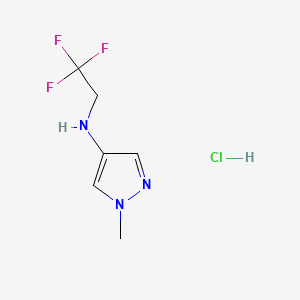
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
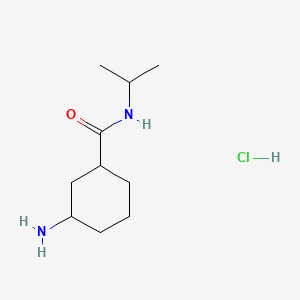
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)


